1-Bromo-4-(cyclohex-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(cyclohex-1-en-1-yl)benzene is an organic compound with the molecular formula C12H13Br. It is a brominated aromatic compound where a bromine atom is attached to a benzene ring, which is further substituted with a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Mechanism of Action
Mode of Action
The compound’s bromobenzene moiety could potentially undergo nucleophilic aromatic substitution reactions, while the cyclohexene ring might participate in various addition reactions . These interactions could lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given the compound’s structure, it could potentially interfere with pathways involving aromatic compounds or cyclohexene derivatives .
Result of Action
The compound’s potential reactivity suggests it could modify target molecules, leading to changes in their function and potentially affecting cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclohex-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclohex-1-en-1-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclohex-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The cyclohexene ring can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction to form cyclohexane derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst
Major Products
Substitution: Formation of 4-(cyclohex-1-en-1-yl)phenol or 4-(cyclohex-1-en-1-yl)aniline.
Oxidation: Formation of 4-(cyclohex-1-en-1-yl)benzoic acid.
Reduction: Formation of 1-bromo-4-(cyclohexyl)benzene
Scientific Research Applications
1-Bromo-4-(cyclohex-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(cyclohexyl)benzene: Similar structure but with a saturated cyclohexane ring.
4-Bromo-1-phenylcyclohexene: Similar structure but with the bromine atom on the cyclohexene ring.
1-Bromo-4-(prop-1-en-1-yl)benzene: Similar structure but with a propene substituent instead of cyclohexene
Uniqueness
1-Bromo-4-(cyclohex-1-en-1-yl)benzene is unique due to the presence of both a bromine atom and a cyclohexene ring on the benzene ring. This combination imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
1-bromo-4-(cyclohexen-1-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISODRHQFKANYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.